(3E)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;oxovanadium
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Overview
Description
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one–oxovanadium (2/1) is a complex organometallic compound This compound is notable for its unique structure, which includes a heptafluorinated hydroxybutylidene group and a bicycloheptanone moiety coordinated with an oxovanadium center
Preparation Methods
The synthesis of (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) typically involves multiple steps:
Formation of the Heptafluorinated Hydroxybutylidene Group: This step involves the fluorination of a suitable precursor, often using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Synthesis of the Bicycloheptanone Moiety: This can be achieved through various organic synthesis techniques, including Diels-Alder reactions or other cycloaddition reactions.
Coordination with Oxovanadium: The final step involves the coordination of the synthesized organic ligand with a vanadium source, such as vanadium oxytrichloride (VOCl3), under controlled conditions to form the desired oxovanadium complex.
Industrial production methods for such complex organometallic compounds are less common due to the intricate and often costly synthesis routes. advancements in synthetic methodologies and catalysis may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can participate in oxidation reactions, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction of the oxovanadium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated hydroxybutylidene group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while reduction reactions could produce lower oxidation state species.
Scientific Research Applications
(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) has several scientific research applications:
Catalysis: The compound’s unique structure and reactivity make it a potential catalyst for various organic transformations, including oxidation and reduction reactions.
Materials Science: Its fluorinated nature and stability could be useful in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development or as a probe in biochemical studies.
Mechanism of Action
The mechanism by which (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) exerts its effects involves its interaction with molecular targets and pathways. The oxovanadium center can participate in redox reactions, potentially affecting cellular redox states and signaling pathways. The fluorinated hydroxybutylidene group may also interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar compounds to (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) include other oxovanadium complexes and fluorinated organometallic compounds. For example:
Oxovanadium Complexes: Compounds like vanadyl acetylacetonate and vanadyl sulfate share the oxovanadium center but differ in their organic ligands.
Fluorinated Organometallic Compounds: Compounds such as perfluorinated alkyl vanadium complexes exhibit similar fluorinated characteristics but may have different coordination environments and reactivities.
The uniqueness of (3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one–oxovanadium (2/1) lies in its specific combination of a highly fluorinated organic ligand with an oxovanadium center, providing distinct chemical and physical properties.
Properties
CAS No. |
130552-91-9 |
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Molecular Formula |
C28H30F14O5V |
Molecular Weight |
763.462 |
IUPAC Name |
(2E)-2-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one;oxovanadium |
InChI |
InChI=1S/2C14H15F7O2.O.V/c2*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;;/h2*6,23H,4-5H2,1-3H3;;/b2*9-7+;; |
InChI Key |
PIYXEPGQSUSUAN-SCHRSTDKSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.O=[V] |
Origin of Product |
United States |
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